molecular formula C8H7Cl3N2 B6216571 3,4-dichloro-1H-indol-7-amine hydrochloride CAS No. 2742652-41-9

3,4-dichloro-1H-indol-7-amine hydrochloride

Cat. No.: B6216571
CAS No.: 2742652-41-9
M. Wt: 237.5
InChI Key:
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Description

3,4-dichloro-1H-indol-7-amine hydrochloride is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the indole ring and an amine group at the 7 position, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-1H-indol-7-amine hydrochloride typically involves the chlorination of an indole precursor followed by amination. One common method is the reaction of 3,4-dichloroaniline with an indole derivative under specific conditions to introduce the amine group at the 7 position. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-1H-indol-7-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of chlorine atoms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced indole derivatives with fewer chlorine atoms.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-dichloro-1H-indol-7-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1H-indol-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-1H-indole: Lacks the amine group at the 7 position.

    1H-indol-7-amine: Does not have chlorine atoms at the 3 and 4 positions.

    3,4-dichloro-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

3,4-dichloro-1H-indol-7-amine hydrochloride is unique due to the specific combination of chlorine atoms and an amine group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dichloro-1H-indol-7-amine hydrochloride involves the reaction of 3,4-dichloroaniline with indole-7-carboxaldehyde followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "3,4-dichloroaniline", "indole-7-carboxaldehyde", "sodium borohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 3,4-dichloroaniline is reacted with indole-7-carboxaldehyde in the presence of a base such as sodium hydroxide to form 3,4-dichloro-1H-indole-7-carbaldehyde.", "Step 2: The resulting aldehyde is reduced using sodium borohydride in a solvent such as ethanol to form 3,4-dichloro-1H-indol-7-amine.", "Step 3: The amine is then reacted with hydrochloric acid in diethyl ether to form the hydrochloride salt of 3,4-dichloro-1H-indol-7-amine hydrochloride.", "Step 4: The product is isolated by filtration and washed with water to remove any impurities." ] }

CAS No.

2742652-41-9

Molecular Formula

C8H7Cl3N2

Molecular Weight

237.5

Purity

0

Origin of Product

United States

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